![molecular formula C17H28ClNO3 B4018411 3-(dimethylamino)propyl (4-tert-butylphenoxy)acetate hydrochloride](/img/structure/B4018411.png)
3-(dimethylamino)propyl (4-tert-butylphenoxy)acetate hydrochloride
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes, starting from basic chemical precursors. For example, methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a compound with a somewhat similar structure, was prepared in two steps from glycine methyl ester hydrochloride. Such processes often involve acid-catalyzed reactions with various alkyl-, aryl-, and heteroarylamines, or treatment with ambident nucleophiles to afford fused pyridones, pyrimidones, and pyranones (Baš et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(dimethylamino)propyl (4-tert-butylphenoxy)acetate hydrochloride can be analyzed through X-ray diffraction and NMR spectroscopy. These methods provide insights into the compound's stereochemistry and conformation. For instance, the mononuclear zinc(II) complexes of o-amino phenolate ligands study reveals the importance of molecular geometry in determining the compound's reactivity and interaction with metals (Habbadi et al., 1998).
Chemical Reactions and Properties
The compound's reactivity is highlighted in studies involving acylation reactions catalyzed by 4-(dimethylamino)pyridine (DMAP) derivatives. These reactions demonstrate the nucleophilic attack mechanisms and the formation of acetylpyridinium/acetate ion pairs, which are crucial for understanding the compound's chemical behavior (Xu et al., 2005).
properties
IUPAC Name |
3-(dimethylamino)propyl 2-(4-tert-butylphenoxy)acetate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-17(2,3)14-7-9-15(10-8-14)21-13-16(19)20-12-6-11-18(4)5;/h7-10H,6,11-13H2,1-5H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLSRXRBBHYGBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)OCCCN(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)propyl (4-tert-butylphenoxy)acetate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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